molecular formula C7H7BN2O2S B13332782 (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid

(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid

Katalognummer: B13332782
Molekulargewicht: 194.02 g/mol
InChI-Schlüssel: VFIROEWWPTYCFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features both imidazole and thiophene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the coupling of an imidazole derivative with a thiophene derivative, followed by the introduction of the boronic acid group. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of imidazole and thiophene rings, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials with specific properties .

Eigenschaften

Molekularformel

C7H7BN2O2S

Molekulargewicht

194.02 g/mol

IUPAC-Name

(5-imidazol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2S/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5,11-12H

InChI-Schlüssel

VFIROEWWPTYCFG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(S1)N2C=CN=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.